2-Fluoro AMB

Description

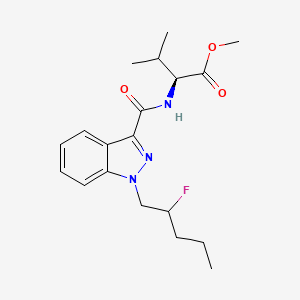

Structure

3D Structure

Properties

Molecular Formula |

C19H26FN3O3 |

|---|---|

Molecular Weight |

363.4 g/mol |

IUPAC Name |

methyl (2S)-2-[[1-(2-fluoropentyl)indazole-3-carbonyl]amino]-3-methylbutanoate |

InChI |

InChI=1S/C19H26FN3O3/c1-5-8-13(20)11-23-15-10-7-6-9-14(15)17(22-23)18(24)21-16(12(2)3)19(25)26-4/h6-7,9-10,12-13,16H,5,8,11H2,1-4H3,(H,21,24)/t13?,16-/m0/s1 |

InChI Key |

ZOLPINKONYFTMC-VYIIXAMBSA-N |

Isomeric SMILES |

CCCC(CN1C2=CC=CC=C2C(=N1)C(=O)N[C@@H](C(C)C)C(=O)OC)F |

Canonical SMILES |

CCCC(CN1C2=CC=CC=C2C(=N1)C(=O)NC(C(C)C)C(=O)OC)F |

Origin of Product |

United States |

Synthetic Organic Chemistry and Precursor Analysis of 2 Fluoro Amb

Established Synthetic Routes and Methodological Considerations

The synthesis of 2-Fluoro AMB, formally known as methyl (1-(2-fluoropentyl)-1H-indazole-3-carbonyl)-L-valinate, is typically achieved through multi-step processes that are common for indazole-3-carboxamide synthetic cannabinoids. caymanchem.comunodc.org These routes are designed to build the molecule by sequentially attaching its three main structural components: the indazole core, the N-alkyl side chain, and the amino acid moiety.

Key Reaction Pathways and Intermediate Compound Characterization

The most established synthetic route for this compound and its analogs involves a convergent synthesis strategy. This pathway can be broken down into three primary stages: N-alkylation of the indazole ring, functional group transformation, and final amide coupling.

Stage 1: N-Alkylation of the Indazole Core The synthesis typically begins with a commercially available indazole precursor, such as methyl 1H-indazole-3-carboxylate. The nitrogen at the N1 position of the indazole ring is deprotonated using a strong base, commonly sodium hydride (NaH), in an aprotic solvent like dimethylformamide (DMF). The resulting anion then acts as a nucleophile, attacking an appropriate alkylating agent. For this compound, this agent is a 2-fluoropentyl halide, for instance, 1-bromo-2-fluoropentane. This reaction yields the N-alkylated intermediate, methyl 1-(2-fluoropentyl)-1H-indazole-3-carboxylate. A potential side reaction is the alkylation at the N2 position, leading to the formation of an isomeric byproduct. nih.gov

Stage 2: Saponification to Carboxylic Acid The methyl ester of the N-alkylated intermediate is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved through saponification, using a base such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH) in a mixture of water and an organic solvent like methanol (B129727) or tetrahydrofuran (B95107) (THF). Acidification of the reaction mixture then precipitates the key intermediate: 1-(2-fluoropentyl)-1H-indazole-3-carboxylic acid .

Stage 3: Amide Coupling The final step is the coupling of the carboxylic acid intermediate with the appropriate amino acid ester, in this case, L-valine methyl ester hydrochloride. This amide bond formation is facilitated by a peptide coupling agent. A variety of modern coupling reagents can be used, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of an organic base like N,N-diisopropylethylamine (DIPEA). mdpi.com This method is efficient and minimizes side reactions, leading to the final product, this compound. The use of L-valine methyl ester results in the formation of the (S)-enantiomer of the final compound. nih.govfrontiersin.org

The characterization of intermediates and the final product is crucial and typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm the structure and purity. unodc.org

Representative Synthetic Scheme:

Step 1: Methyl 1H-indazole-3-carboxylate + 1-bromo-2-fluoropentane —(NaH, DMF)→ Methyl 1-(2-fluoropentyl)-1H-indazole-3-carboxylate

Step 2: Methyl 1-(2-fluoropentyl)-1H-indazole-3-carboxylate —(LiOH, THF/H₂O)→ 1-(2-fluoropentyl)-1H-indazole-3-carboxylic acid

Step 3: 1-(2-fluoropentyl)-1H-indazole-3-carboxylic acid + L-Valine methyl ester HCl —(HATU, DIPEA, DMF)→ this compound

Advancements in Synthetic Strategies for this compound and Analogues

Research into the synthesis of complex molecules has led to advancements that can be applied to the production of this compound and its analogues. One significant area of improvement is the development of one-pot synthesis procedures. These methods combine multiple reaction steps without isolating the intermediates, which increases efficiency and reduces waste. For example, procedures have been developed for related heterocyclic compounds where N-alkylation and subsequent chemical modifications are performed sequentially in the same reaction vessel. mdpi.com

Furthermore, progress in fluorination chemistry offers new ways to introduce fluorine into organic molecules. arkat-usa.orgresearchgate.net While traditional methods often rely on nucleophilic substitution with fluoride (B91410) salts, newer reagents and catalytic methods provide more selective and efficient fluorination of a wider range of substrates. mdpi.com Biocatalytic strategies are also emerging as environmentally friendly alternatives to traditional chemical synthesis for producing fluorinated compounds, although their application to complex structures like this compound is still in early research stages. nih.gov

Precursor Identification and Synthetic Profiling for Research Applications

The analysis of precursors, byproducts, and impurities is essential for understanding the origin and synthetic route of a given sample of this compound. This information is valuable for forensic and research applications.

Analysis of Starting Materials and Reaction Byproducts

The synthesis of this compound requires specific starting materials that can be traced and identified. The key precursors are fundamental to the construction of the final molecule.

Table 1: Key Precursors for this compound Synthesis

| Precursor Name | Chemical Formula | Role in Synthesis |

|---|---|---|

| Methyl 1H-indazole-3-carboxylate | C₉H₈N₂O₂ | Indazole core structure |

| 2-Fluoropentyl halide (e.g., 1-bromo-2-fluoropentane) | C₅H₁₀BrF | Source of the N-alkyl side chain |

| L-Valine methyl ester | C₆H₁₃NO₂ | Provides the amino acid tail |

During synthesis, several byproducts can be generated. These include unreacted starting materials, residual solvents, and compounds formed through side reactions. A common byproduct in the synthesis of N1-substituted indazoles is the corresponding N2-alkylated isomer . nih.gov Other potential byproducts include compounds where the fluorine atom is located at a different position on the pentyl chain (e.g., 3-fluoro, 4-fluoro, or 5-fluoro isomers), which would arise from the use of an isomeric fluoropentyl halide precursor. caymanchem.com

Impurity Signature Analysis for Batch Differentiation

Every synthetic batch has a unique impurity profile that can serve as a chemical fingerprint for differentiating samples. This "impurity signature" is determined by the specific synthetic route, reaction conditions, purification methods, and quality of the precursors used. ijpsonline.com

For this compound, several factors contribute to a unique batch signature:

Isomeric Impurities: The relative amounts of the N1- versus N2-alkylated indazole isomers can vary significantly between batches depending on the reaction conditions of the alkylation step. nih.gov Similarly, the presence and concentration of positional fluoro-isomers (3-fluoro, 4-fluoro, 5-fluoro AMB) are direct indicators of the purity of the fluoropentyl precursor. caymanchem.com

Enantiomeric Ratio: The synthesis utilizes L-valine methyl ester, which should ideally lead to the pure (S)-enantiomer of this compound. frontiersin.org However, racemization can occur under certain reaction conditions, or the use of lower-purity D/L-valine precursors could result in the presence of the (R)-enantiomer. The enantiomeric excess (e.e.) is therefore a powerful marker for batch comparison. frontiersin.org

Residual Precursors and Reagents: The presence of unreacted starting materials like L-valine methyl ester or the indazole carboxylic acid intermediate can also be part of the signature.

Table 2: Potential Impurity Markers for Batch Differentiation of this compound

| Marker Type | Specific Example | Origin |

|---|---|---|

| Regioisomeric Impurity | This compound N2-isomer | Side reaction during N-alkylation |

| Positional Isomeric Impurity | 3-Fluoro AMB, 4-Fluoro AMB, 5-Fluoro AMB | Impure 2-fluoropentyl halide precursor |

| Stereoisomeric Impurity | (R)-2-Fluoro AMB | Racemization or impure amino acid precursor |

| Precursor Residue | 1-(2-fluoropentyl)-1H-indazole-3-carboxylic acid | Incomplete amide coupling |

| Reagent-Related Impurity | Hünig's base (DIPEA) | Remnant from the coupling step |

By employing advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), researchers can quantify these markers to create a detailed chemical profile for a given sample. frontiersin.org

Molecular Pharmacology and Receptor Interaction Studies

Cannabinoid Receptor Binding Affinity and Functional Activity (CB1, CB2)

The potency and efficacy of 2-Fluoro AMB are determined by its ability to bind to and activate cannabinoid receptors. While specific quantitative data for this compound is not extensively available in the public domain, the general principles of SCRA pharmacology provide a framework for understanding its likely activity.

In vitro studies are crucial for determining a compound's affinity (Kᵢ) for a receptor and its functional potency (EC₅₀) as an agonist. Radioligand binding assays are standard methods used to measure the affinity of a compound for a receptor by assessing its ability to displace a known radioactive ligand. researchgate.netecddrepository.org Functional assays, such as those measuring G-protein activation or changes in membrane potential, determine the concentration of a compound required to elicit a half-maximal response. researchgate.net

For the closely related compound, 5F-AMB, studies have reported high affinity for both CB1 and CB2 receptors, with Kᵢ values of 8.29 nM and 7.93 nM, respectively. ecddrepository.org Furthermore, 5F-AMB acts as a full agonist at both receptors, with EC₅₀ values of 1.3 nM at CB1 and 0.272 nM at CB2 in [³⁵S]GTPγS binding assays. ecddrepository.org While these data pertain to the 5-fluoro isomer, they suggest that fluorinated AMB analogues are potent and efficacious cannabinoid agonists. Specific binding affinity and functional activity data for this compound remain to be fully characterized in published literature.

Table 1: Cannabinoid Receptor Binding Affinity and Functional Activity of Related AMB Analogues

| Compound | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | CB1 EC₅₀ (nM) | CB2 EC₅₀ (nM) | Assay Type |

|---|---|---|---|---|---|

| 5F-AMB | 8.29 ecddrepository.org | 7.93 ecddrepository.org | 1.3 ecddrepository.org | 0.272 ecddrepository.org | [³⁵S]GTPγS |

| FUB-AMB | 10.04 ecddrepository.org | 0.786 ecddrepository.org | 0.54 ecddrepository.org | 0.13 ecddrepository.org | [³⁵S]GTPγS |

Activation of cannabinoid receptors by an agonist initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to and activation of inhibitory G-proteins (Gᵢ/Gₒ). mdpi.comresearchgate.net This leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways. nih.govnih.gov Another important signaling pathway is the recruitment of β-arrestin proteins, which play a role in receptor desensitization, internalization, and G-protein-independent signaling. nih.govnih.govfrontiersin.org

For many synthetic cannabinoids, including those structurally similar to this compound, activation of both G-protein-dependent and β-arrestin-dependent pathways has been observed. researchgate.netbiorxiv.org The specific signaling profile of this compound, including its potential for biased agonism (preferential activation of one pathway over another), has not yet been detailed in scientific literature. Such studies would be critical to fully understanding its pharmacological and toxicological profile.

Structure-Activity Relationship (SAR) Elucidation

The biological activity of a synthetic cannabinoid is intrinsically linked to its chemical structure. SAR studies explore how modifications to different parts of the molecule affect its interaction with cannabinoid receptors.

The position of the fluorine atom on the pentyl tail of AMB analogues is a key determinant of pharmacological activity. mdpi.com The existence of isomers such as this compound, 3-Fluoro AMB, 4-Fluoro AMB, and 5-Fluoro AMB highlights the potential for significant variations in potency and efficacy based on the fluorine's location. caymanchem.com Studies on other synthetic cannabinoids have shown that altering the position of a substituent can dramatically impact receptor binding and functional activity. scispace.comresearchgate.net For example, in a study of fluorinated SDB-006 analogues, the 2-fluorinated version showed reduced potency compared to the parent compound. scispace.com However, a direct comparative study of the positional isomers of fluoro-AMB is needed to definitively establish the SAR for this specific series.

Comparing the SAR of this compound with that of other synthetic cannabinoids provides valuable context. Terminal fluorination of the N-pentyl chain, as seen in 5F-AMB, is a common modification known to often increase CB1 receptor binding affinity and potency compared to the non-fluorinated parent compound. mdpi.comacs.org For instance, AM-2201, the 5-fluoropentyl analogue of JWH-018, exhibits greater CB1 receptor affinity. mdpi.com The replacement of the pentyl chain with a fluorobenzyl group, as in FUB-AMB, also results in high-affinity CB1 ligands. nih.gov These findings suggest that the presence and position of the fluorine atom are critical for optimizing receptor interactions. The L-valinate methyl ester group present in the AMB series is also a key structural feature contributing to the high potency observed in this class of compounds. acs.orgugent.be

Computational methods, such as molecular docking and chemoinformatics, are powerful tools for understanding and predicting the SAR of synthetic cannabinoids. ufn.edu.brelifesciences.org Molecular docking simulations can model the binding pose of a ligand within the active site of the CB1 or CB2 receptor, identifying key interactions that contribute to binding affinity. biorxiv.orgufn.edu.br Such models have been used to rationalize the high potency of related compounds like MDMB-FUBINACA, highlighting the importance of interactions between the ligand's head group and specific residues in the receptor. biorxiv.org Chemoinformatic analyses can identify quantitative structure-activity relationships (QSAR) by correlating physicochemical properties of a series of compounds with their biological activities. While these approaches have been applied to various synthetic cannabinoids, specific computational studies focusing on this compound to elucidate its binding mode and rationalize the effect of 2-position fluorination are not yet available in the literature.

Off-Target Receptor Interaction Profiling

Currently, publicly available scientific literature and research databases lack specific studies detailing the off-target receptor interaction profile of 2-Fluoro-AMB (methyl (1-(2-fluoropentyl)-1H-indazole-3-carbonyl)-L-valinate). While research has been conducted on the off-target effects of structurally related synthetic cannabinoids, such as AMB-FUBINACA, this data cannot be directly extrapolated to 2-Fluoro-AMB due to the distinct pharmacological properties that can arise from even minor structural modifications.

Comprehensive off-target receptor screening, often referred to as receptorome profiling, is a critical step in understanding the complete pharmacological footprint of a compound. Such studies typically involve screening the compound against a broad panel of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes to identify any unintended molecular interactions.

For instance, studies on AMB-FUBINACA have revealed that while it has few effects as an agonist at non-cannabinoid receptors, it can act as an antagonist at several GPCRs, particularly at higher concentrations. nih.govresearchgate.net Research has shown that AMB-FUBINACA exhibits its most potent antagonist activity at the histamine (B1213489) H1 and α2B adrenergic receptors. nih.gov However, without similar dedicated research on 2-Fluoro-AMB, its potential for interacting with these or other off-target sites remains uncharacterized.

The generation of specific binding affinity data (such as Ki or IC50 values) and functional activity data (such as EC50 and Emax values) from in vitro assays is essential for a scientifically accurate depiction of the off-target profile of 2-Fluoro-AMB. As of the current date, such detailed research findings for 2-Fluoro-AMB have not been published in the accessible scientific literature. Therefore, no data tables on its off-target receptor interactions can be provided.

Metabolic Transformations and Biotransformation Research

In Vitro Metabolic Fate in Hepatic Systems (e.g., Microsomes, Hepatocytes)

In vitro studies using human hepatic systems, such as human liver microsomes (HLMs) and human hepatocytes, are standard models for predicting the metabolism of new psychoactive substances. nih.govnih.gov These systems contain the primary enzymes responsible for drug metabolism and allow for the identification of metabolic pathways and the generation of metabolites for analytical reference. nih.gov For fluorinated synthetic cannabinoids like 5F-AMB, these studies show rapid and extensive metabolism. nih.gov

Incubation of the closely related compound 5F-AMB in human hepatocytes has led to the identification of numerous metabolites, demonstrating that the parent compound undergoes significant biotransformation. nih.gov The primary metabolic reactions involve modifications at the ester group, the fluoropentyl chain, and the valine moiety.

The predominant metabolic pathway for 5F-AMB is ester hydrolysis, which converts the methyl ester to a carboxylic acid, a common route for synthetic cannabinoids with this functional group. nih.govresearchgate.net Following this initial step, a variety of secondary metabolic reactions occur. These include oxidation of the alkyl chain, such as hydroxylation, and further oxidation of the resulting alcohol to a carboxylic acid. researchgate.net For 5F-AMB, a key pathway is oxidative defluorination, which replaces the fluorine atom with a hydroxyl group, leading to the formation of metabolites that are also common to its non-fluorinated analog, AMB. nih.govresearchgate.net In total, 17 distinct metabolites were identified for 5F-AMB in human hepatocyte studies. nih.gov

Table 1: Major Metabolic Reactions of the Analog 5F-AMB in Hepatic Systems

| Metabolic Reaction | Description | Resulting Metabolite Type |

| Ester Hydrolysis | Cleavage of the methyl ester group. | Primary Metabolite (Carboxylic Acid) |

| Oxidative Defluorination | Replacement of the fluorine atom with a hydroxyl group. | Secondary Metabolite (Alcohol) |

| Hydroxylation | Addition of a hydroxyl (-OH) group to the pentyl chain. | Secondary Metabolite (Alcohol) |

| Carboxylation | Oxidation of a terminal methyl or hydroxyl group to a carboxylic acid. | Secondary Metabolite (Carboxylic Acid) |

| Glucuronidation | Conjugation with glucuronic acid (Phase II metabolism). | Secondary Metabolite (Glucuronide) |

The biotransformation of 2-Fluoro AMB is catalyzed by multiple enzyme systems within the liver. The initial and most significant metabolic step, ester hydrolysis, is primarily mediated by carboxylesterases. researchgate.net These enzymes are abundant in the liver and are responsible for hydrolyzing ester-containing compounds into their corresponding carboxylic acids and alcohols.

Phase I oxidative metabolism is predominantly carried out by the Cytochrome P450 (CYP450) superfamily of enzymes. nih.govmdpi.com CYP450 enzymes are responsible for the various hydroxylation reactions observed on the N-alkyl chain of synthetic cannabinoids. mdpi.com The subsequent oxidation of these hydroxylated metabolites to form ketones or carboxylic acids is also mediated by CYP450 enzymes and other dehydrogenases. researchgate.net While specific CYP isozymes involved in this compound metabolism have not been detailed, studies on other synthetic cannabinoids confirm the central role of this enzyme family. mdpi.com

Comparative Metabolic Profiling across Species (for research modeling)

Comparative metabolic studies across different species are crucial for validating animal models used in pharmacokinetic and toxicological research. While specific comparative data for this compound is not available, research on other synthetic cannabinoids, such as CUMYL-PICA and 5F-CUMYL-PICA, has been conducted using both rat and human liver microsomes and hepatocytes. nih.gov Similarly, the metabolism of AMB-FUBINACA has been compared between a human liver microsome model and a zebrafish system, with the zebrafish model producing 16 of the 17 metabolites found in the human system. frontiersin.orgbohrium.com

These studies often reveal both similarities and differences in metabolite profiles and clearance rates between species. nih.govnih.gov For example, in studies with AMB-FUBINACA in rats, O-demethylation was a noted reaction, and the parent compound and its O-demethyl metabolite were found to bioaccumulate in the liver. nih.gov Such differences are important considerations when extrapolating findings from animal models to human scenarios. Therefore, establishing the metabolic profile of this compound in various preclinical species is a necessary step for robust research modeling.

Biotransformation Pathways and Metabolic Stability Studies

Ester Hydrolysis: Formation of the main carboxylic acid metabolite.

Oxidative Defluorination and Hydroxylation: Creation of alcohol metabolites on the pentyl chain.

Further Oxidation: Conversion of hydroxylated metabolites into carboxylic acids.

Glucuronidation: Conjugation of hydroxylated metabolites to form water-soluble glucuronides for excretion. nih.gov

Metabolic stability studies are performed to determine how quickly a compound is metabolized by liver enzymes. These experiments, typically conducted with liver microsomes, provide key parameters such as the half-life (T½) and intrinsic clearance (CLint). nih.gov Studies on 5F-AMB demonstrated that it is rapidly metabolized in human liver microsomes, with a half-life of approximately 1.0 minute. nih.govresearchgate.net This high clearance indicates low metabolic stability, meaning the parent compound is quickly converted into its metabolites in the body. nih.gov Such rapid metabolism underscores the importance of identifying major metabolites to serve as reliable biomarkers for detecting exposure.

Table 2: Metabolic Stability of the Analog 5F-AMB in Human Liver Microsomes (HLM)

| Compound | System | Half-Life (T½) | Reference |

| 5F-AMB | HLM | 1.0 ± 0.2 min | nih.govresearchgate.net |

Advanced Analytical Methodologies for Research and Forensic Science

Chromatographic and Mass Spectrometric Techniques

Chromatography coupled with mass spectrometry is a cornerstone for the analysis of synthetic cannabinoids. These hyphenated techniques offer high sensitivity and selectivity, allowing for the detection of trace amounts of the parent compound and its metabolites in complex matrices.

Liquid chromatography combined with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS) is a powerful tool for the analysis of 2-Fluoro AMB. nih.govnih.govpreprints.org LC-based methods are particularly suitable for compounds that may be thermally unstable or non-volatile. preprints.org

In HRMS analysis, this compound exhibits a characteristic fragmentation pattern under collision-induced dissociation. The base peak is often observed at a mass-to-charge ratio (m/z) of 383.1878. mdpi.com Key fragment ions are produced through specific cleavage points on the molecule. The most susceptible bond is the amide bond, leading to a fragment ion at m/z 253.0772 (C₁₅H₁₀FN₂O⁺). mdpi.com Cleavage between the indazole ring and the fluorobenzyl group produces the fluorobenzylium ion at m/z 109.0448 (C₇H₆F⁺). mdpi.comresearchgate.net Other identified fragments include those resulting from the loss of the carboxamide group (m/z 338.1663), the aminodimethylbutanamide group (m/z 253.0772), the dimethylbutanamide group (m/z 270.1037), and the amine group (m/z 366.1612). mdpi.com

Metabolite elucidation is a significant application of LC-HRMS. Studies have identified numerous metabolites of this compound in various biological systems. nih.govnih.gov For instance, in one study using an in vitro liver microsome incubation model, 17 different metabolites were identified, with retention times ranging from 4.04 to 6.43 minutes, compared to the parent compound's retention time of 6.09 minutes. nih.gov The primary metabolic pathways identified include ester hydrolysis and hydroxylation. nih.gov

Table 1: Characteristic HRMS Fragment Ions of this compound (AMB-FUBINACA)

| m/z (Mass-to-Charge Ratio) | Proposed Elemental Composition | Description of Fragment Loss/Origin |

|---|---|---|

| 383.1878 | [M+H]⁺ | Protonated molecule (Base Peak) |

| 366.1612 | - | Loss of amine group |

| 338.1663 | - | Loss of carboxamide group |

| 270.1037 | - | Loss of dimethylbutanamide group |

| 253.0772 | C₁₅H₁₀FN₂O⁺ | Cleavage of the amide bond |

| 109.0448 | C₇H₆F⁺ | Fluorobenzylium ion |

Gas chromatography-mass spectrometry (GC-MS) is another widely used technique for the forensic analysis of synthetic cannabinoids. probiologists.comnih.gov While LC-MS is often preferred for its ability to analyze thermally labile compounds, GC-MS remains a robust method for qualitative screening and identification. westmont.edu For GC-MS analysis, derivatization may sometimes be employed, but it is often used for direct analysis of the compound in various samples. nih.gov

The electron ionization (EI) mass spectra of this compound obtained by GC-MS show characteristic fragments that aid in its identification. Some studies have reported fragment ions at m/z 145, 324, and 383. mdpi.com In forensic casework, GC-MS can be used to qualitatively identify the presence of this compound in seized materials or biological samples before proceeding with more sensitive quantitative techniques. westmont.edu GC-MS data can be compared against spectral libraries for identification. nih.gov

Ultra-high performance liquid chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. When coupled with mass spectrometry, UHPLC-MS/MS provides a highly effective platform for the analysis of this compound. mdpi.com

Several studies have developed and validated UHPLC-MS/MS methods for the simultaneous detection of multiple synthetic cannabinoids, including this compound, in biological matrices like plasma and urine. nih.gov One such method utilized a Waters UPLC HSS T3 column with a gradient mobile phase consisting of 0.1% formic acid in water and acetonitrile, achieving a total run time of 13 minutes. nih.gov This approach demonstrates the capability of UHPLC to rapidly separate complex mixtures for sensitive detection. nih.gov Furthermore, UHPLC coupled with HRMS operating in data-independent acquisition (DIA) mode has proven to be a powerful technique for metabolite elucidation studies, allowing for comprehensive data collection on all ions in a sample. nih.gov

Table 2: Example UHPLC Gradient for Synthetic Cannabinoid Analysis

| Time (min) | Flow Rate (mL/min) | Mobile Phase A (%) (0.1% Formic Acid in Water) | Mobile Phase B (%) (Acetonitrile) |

|---|---|---|---|

| 0.0 - 1.0 | 0.3 | 90 | 10 |

| 1.0 - 7.0 | 0.3 | Linear Gradient to 0 | Linear Gradient to 100 |

| 7.0 - 11.0 | 0.3 | 0 | 100 |

| 11.0 - 11.1 | 0.3 | Linear Gradient to 90 | Linear Gradient to 10 |

| 11.1 - 13.0 | 0.3 | 90 | 10 |

Sample Preparation Strategies for Diverse Matrices in Research and Forensic Contexts

The analysis of synthetic cannabinoids like this compound in biological matrices such as blood, urine, plasma, and hair is a critical task in both clinical research and forensic toxicology. The primary challenge lies in isolating the target analyte from complex biological components that can interfere with detection and quantification. Effective sample preparation is paramount to ensure the accuracy, precision, and sensitivity of the analytical method. The choice of strategy depends on the physicochemical properties of the analyte, the nature of the biological matrix, the required limit of detection, and the analytical technique employed, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

General approaches to sample preparation for synthetic cannabinoids involve a combination of steps aimed at removing proteins, lipids, salts, and other endogenous materials while concentrating the analyte of interest. These techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govlabrulez.com For novel compounds like this compound, method development would necessitate experimenting with these techniques to find the most effective and efficient approach for different biological samples. americanpharmaceuticalreview.com

Extraction and Clean-up Procedures for Analytical Research

Detailed extraction and clean-up procedures are developed to ensure that the analyte is presented to the analytical instrument in a sufficiently clean extract, minimizing interference and matrix effects. nih.govunodc.org Although no specific protocols for this compound are published, methodologies for other potent synthetic cannabinoids provide a template for how such procedures would be developed.

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between the aqueous biological sample (often after pH adjustment) and an immiscible organic solvent. For synthetic cannabinoids, a "salting-out" LLE approach is sometimes used to improve the extraction efficiency of these often non-polar compounds from the aqueous matrix into the organic phase. The choice of solvent (e.g., ethyl acetate, hexane, methyl tert-butyl ether) is critical and would need to be optimized for this compound. biotage.com

Solid-Phase Extraction (SPE): SPE is a highly effective and common technique for cleaning up complex samples. It uses a solid sorbent material packed into a cartridge or plate to retain the analyte, which is then selectively washed to remove interferences before being eluted with a small volume of solvent. Different sorbent chemistries (e.g., reversed-phase C18, mixed-mode cation exchange) can be employed. For synthetic cannabinoids, SPE offers excellent clean-up, leading to high-quality data. scribd.com

Supported Liquid Extraction (SLE): This technique is a modern alternative to traditional LLE. The aqueous sample is loaded onto a column packed with an inert, high-surface-area material like diatomaceous earth. The sample disperses over the support, and a water-immiscible organic solvent is then passed through the column to elute the analytes, leaving behind interferences. SLE methods are known for being fast, efficient, and easily automated. Recent studies on novel synthetic cannabinoids have shown excellent recoveries (often >60%) and minimal matrix effects using SLE for whole blood samples. biotage.comnews-medical.net

Protein Precipitation (PPT): This is a simpler but generally "dirtier" method often used for plasma or blood samples. It involves adding a precipitating agent, typically cold acetonitrile or methanol (B129727), to denature and remove the majority of proteins. While fast and inexpensive, the resulting supernatant may still contain significant levels of other matrix components like phospholipids, which can cause ion suppression in LC-MS/MS analysis. americanpharmaceuticalreview.com

The following table conceptualizes the type of data that would be generated during the development of an extraction method for this compound, based on common findings for other synthetic cannabinoids.

Table 1: Conceptual Comparison of Extraction Techniques for Synthetic Cannabinoids

| Technique | Typical Recovery (%) | Matrix Effect Level | Speed/Throughput | Cost | Common Matrices |

|---|---|---|---|---|---|

| Protein Precipitation (PPT) | 70-95% | High | Very High | Low | Plasma, Serum, Whole Blood |

| Liquid-Liquid Extraction (LLE) | 60-90% | Medium | Medium | Medium | Urine, Blood, Oral Fluid |

| Solid-Phase Extraction (SPE) | 80-105% | Low | Low-Medium | High | Urine, Blood, Hair, Tissue |

Note: This table is illustrative and not based on experimental data for this compound.

Method Validation and Matrix Effects in Research Context

Before any analytical method can be used for research or forensic casework, it must undergo a rigorous validation process to demonstrate that it is reliable, reproducible, and fit for its intended purpose. demarcheiso17025.comregulations.gov International guidelines, such as those from the Scientific Working Group for Forensic Toxicology (SWGTOX), outline the essential parameters that must be evaluated.

Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other expected components, including metabolites, other drugs, and endogenous matrix components. bohrium.com

Linearity and Range: The concentration range over which the instrument response is directly proportional to the analyte concentration. This is typically established using a calibration curve. nih.gov

Accuracy and Precision: Accuracy refers to how close a measured value is to the true value, while precision measures the closeness of repeated measurements. Both are typically assessed at multiple concentration levels. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. nih.gov

Recovery: The efficiency of the extraction process, calculated by comparing the analyte response in a sample spiked before extraction to one spiked after extraction. gtfch.org

Stability: The stability of the analyte in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, long-term storage).

Matrix Effects are a significant concern in LC-MS/MS analysis of biological samples. nih.gov This phenomenon refers to the alteration (suppression or enhancement) of the analyte's ionization efficiency due to co-eluting compounds from the sample matrix. nih.govresearchgate.net These effects can compromise the accuracy and precision of the method if not properly addressed. gtfch.org Matrix effects are evaluated by comparing the response of an analyte in a post-extraction spiked matrix sample to its response in a pure solvent solution. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.

The table below illustrates the type of validation data that would be required for a hypothetical LC-MS/MS method for this compound in blood.

Table 2: Illustrative Validation Parameters for a Hypothetical this compound Method

| Parameter | Typical Acceptance Criteria | Example Value |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Lower Limit of Quantitation (LLOQ) | S/N ≥ 10; Precision ≤20%; Accuracy ±20% | 0.1 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% (≤20% at LLOQ) | 4.5% |

| Inter-day Precision (%CV) | ≤ 15% (≤20% at LLOQ) | 6.8% |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% |

| Extraction Recovery | Consistent and reproducible | 85% |

Note: This table contains example data and does not represent validated results for this compound.

In Vivo Pharmacological Research in Animal Models and in Vitro Toxicological Screening Paradigms

Receptor Occupancy and Functional Studies in Animal Models

Research into 2-Fluoro AMB has established its high affinity and efficacy at both human cannabinoid type 1 (hCB1) and type 2 (hCB2) receptors. ecddrepository.orgnih.gov In displacement assays using cell membranes expressing these receptors, this compound demonstrated strong binding. ecddrepository.org

Functional studies confirm that this compound acts as a full agonist at both CB1 and CB2 receptors. ecddrepository.org In assays measuring the activation of G-proteins ([³⁵S]GTPγS binding), this compound showed efficacy substantially greater than that of Δ⁹-tetrahydrocannabinol (THC) and comparable to the full agonist CP55,940 at CB1 receptors. ecddrepository.orgnih.gov Specifically, its potency in activating the CB1 receptor G-protein was demonstrated with an EC₅₀ value of 0.54 nM. ecddrepository.org Further functional assays, such as those measuring the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) and the opening of G protein-gated inwardly rectifying potassium (GIRK) channels, also confirmed its high potency, with EC₅₀ values of 0.63 nM and 2.0 nM, respectively. ecddrepository.org At the CB2 receptor, it also acts as a full agonist with a potency similar to CP55,940 in [³⁵S]GTPγS binding assays. ecddrepository.org

In vivo studies in animal models have corroborated these in vitro findings. Drug discrimination studies in mice are a key model for assessing the subjective effects of psychoactive substances. In these studies, this compound fully substituted for THC in male C57/Bl6 mice, indicating that it produces similar psychoactive effects. ecddrepository.orgnih.gov The compound produced dose-dependent increases in THC-lever responding, with an ED₅₀ value of 0.04 mg/kg. ecddrepository.org These THC-like discriminative stimulus effects suggest a similar abuse liability. nih.gov Research has also highlighted a sex-dependent difference in the effects of this compound, with male mice showing greater behavioral and electrophysiological responses in a CB1 receptor-dependent manner. researchgate.netnih.gov

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC₅₀, nM) | Assay Type | Reference |

|---|---|---|---|---|---|

| This compound (FUB-AMB) | hCB1 | 10.04 | 0.54 | [³⁵S]GTPγS | ecddrepository.org |

| This compound (FUB-AMB) | hCB2 | 0.786 | 0.13 | [³⁵S]GTPγS | ecddrepository.org |

| This compound (FUB-AMB) | hCB1 | - | 0.63 | cAMP Inhibition | ecddrepository.org |

| This compound (FUB-AMB) | hCB1 | - | 2.0 | GIRK Channel | ecddrepository.org |

| This compound (FUB-AMB) | hCB2 | - | 18 | GIRK Channel | ecddrepository.org |

| CP55,940 | hCB1 | - | 0.18 | [³⁵S]GTPγS | ecddrepository.org |

| CP55,940 | hCB2 | - | 0.14 | [³⁵S]GTPγS | ecddrepository.org |

Mechanistic Investigations of Central and Peripheral System Interactions in Animal Models

The interaction of this compound with central and peripheral systems has been explored in rodent models, revealing significant physiological and behavioral effects. In vivo administration in mice leads to dose-dependent depression of locomotor activity. nih.gov Studies have shown that this compound can depress locomotor activity for 60-90 minutes, and at higher doses, it can induce tremors. nih.gov These effects are consistent with the activation of the CB1 receptor in the central nervous system. researchgate.netnih.gov

Investigations into the neurotoxic effects of this compound have been conducted in rats. ekb.egekb.eg Sub-chronic administration was found to cause a significant disturbance in the brain's redox status, indicating the generation of oxidative stress. ekb.egekb.eg This was accompanied by an increase in pro-inflammatory markers such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). ekb.egekb.eg Furthermore, the studies observed an upregulation of mRNA expression for markers of apoptosis, including caspase-3, and key inflammatory signaling pathways like nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase p38 (MAPK p38). ekb.egekb.eg Concurrently, a significant downregulation of cannabinoid receptors (CB1R and CB2R) and brain-derived neurotrophic factor (BDNF) was noted. ekb.egekb.eg These findings suggest that this compound can induce brain injury through mechanisms involving oxidative stress, neuroinflammation, and apoptosis. ekb.egekb.eg

In rats, this compound demonstrated effects on cardiovascular and thermoregulatory systems, including inducing bradycardia (slowed heart rate) and significant hypothermia. acs.org These effects were reversed by a CB1 receptor antagonist, confirming that they are mediated by the central nervous system via CB1 receptor activation. acs.org

In Vitro Toxicological Screening Methodologies

The cytotoxic potential of this compound has been evaluated using various in vitro cell-based assays. One study utilized AtT20 cells, a neuroblastoma cell line, to assess cytotoxicity by measuring the release of lactate (B86563) dehydrogenase (LDH), an enzyme that leaks from cells when their membranes are damaged. nih.govfrontiersin.org In cells expressing the CB1 receptor, a 30 μM concentration of this compound caused a small but statistically significant increase in LDH release after a one-hour incubation period compared to a vehicle control. nih.govfrontiersin.org However, this effect was not observed at a six-hour time point, and the level of LDH release did not suggest widespread cell death. nih.gov

Other research has focused on the induction of apoptosis, or programmed cell death. A study in male albino rats demonstrated that exposure to this compound led to the upregulation of Caspase-3, a key executioner enzyme in the apoptotic cascade, in brain tissue. ekb.egekb.eg This indicates that apoptosis is a potential mechanism through which this compound exerts its neurotoxic effects. ekb.egekb.eg While direct in vitro apoptosis assays on specific cell lines for this compound are not extensively detailed in the provided context, the in vivo data strongly point towards its pro-apoptotic capabilities. ekb.egekb.eg

| Compound | Cell Line | Assay | Concentration | Observation | Reference |

|---|---|---|---|---|---|

| This compound (AMB-FUBINACA) | AtT20 (CB1 expressing) | LDH Release | 30 μM | Small, significant increase in LDH release at 1 hour. | nih.govfrontiersin.org |

| This compound (AMB-FUBINACA) | Rat Brain Tissue (in vivo) | Caspase-3 mRNA expression | 1, 3, 4 mg/kg | Significant upregulation. | ekb.egekb.eg |

The genotoxic potential of this compound, its capacity to damage genetic material, has been investigated in vitro. One study specifically examined its effects on cultured human lymphocytes using the Sister Chromatid Exchanges (SCEs) and Chromosomal Aberrations (CAs) assays. researchgate.net Sister chromatid exchange is the swapping of genetic material between two identical sister chromatids and is considered an indicator of genotoxic events. researchgate.net

In this study, this compound, at a concentration of 200 nM, was found to cause a significant increase in the frequency of SCEs in the cultured human lymphocytes compared to the control group. researchgate.net However, under the same conditions, it did not induce a significant change in the frequency of larger-scale chromosomal aberrations. researchgate.net This suggests that while this compound has genotoxic potential by inducing SCEs, it may not be a potent inducer of major chromosomal damage at the tested concentration. researchgate.net Unrepaired DNA damage can potentially lead to mutations during cell replication. researchgate.net

Table of Compound Names

| Common Name/Abbreviation | Chemical Name |

|---|---|

| This compound | Methyl (2S)-2-({1-[(4-fluorophenyl)methyl]-1H-indazole-3-carbonyl}amino)-3-methylbutanoate |

| MMB-FUBINACA | Methyl (2S)-2-({1-[(4-fluorophenyl)methyl]-1H-indazole-3-carbonyl}amino)-3-methylbutanoate |

| FUB-AMB | Methyl (2S)-2-({1-[(4-fluorophenyl)methyl]-1H-indazole-3-carbonyl}amino)-3-methylbutanoate |

| THC | Δ⁹-tetrahydrocannabinol |

| CP55,940 | (-)-cis-3-[2-Hydroxy-4-(1,1-dimethylheptyl)phenyl]-trans-4-(3-hydroxypropyl)cyclohexanol |

| WIN55,212-2 | (R)-(+)-[2,3-Dihydro-5-methyl-3-(4-morpholinylmethyl)pyrrolo[1,2,3-de]-1,4-benzoxazin-6-yl]-1-naphthalenylmethanone |

| JWH-018 | Naphthalen-1-yl(1-pentyl-1H-indol-3-yl)methanone |

| AB-FUBINACA | N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide |

| EMB-FUBINACA | Ethyl 2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)-3-methylbutanoate |

Legislative and Forensic Research Perspectives

Global and National Regulatory Frameworks for Synthetic Cannabinoids and Analogues

The international community and individual nations have adopted various strategies to control the spread of synthetic cannabinoids. These frameworks range from broad, catch-all legislation to the specific scheduling of individual compounds.

In the United States, 2-Fluoro AMB (5F-AMB) is classified as a Schedule I controlled substance, signifying a high potential for abuse and no currently accepted medical use. lgcstandards.comnih.govuniklinik-freiburg.de This scheduling action imposes strict regulatory controls on the manufacture, distribution, and possession of the compound. lgcstandards.comuniklinik-freiburg.de The Drug Enforcement Administration (DEA) often uses its temporary scheduling authority to quickly address the imminent hazard to public safety posed by new synthetic cannabinoids before making the scheduling permanent. lgcstandards.comuniklinik-freiburg.deprobiologists.com The Synthetic Drug Abuse Prevention Act of 2012 was a significant federal action that permanently placed 26 types of synthetic cannabinoids and cathinones into Schedule I. nih.gov

The United Kingdom has implemented a dual approach. Many synthetic cannabinoids are controlled as Class B drugs under the Misuse of Drugs Act 1971, which has been amended multiple times to include new generations of these substances through generic definitions. nih.govfrontiersin.orgresearchgate.net Additionally, the Psychoactive Substances Act 2016 introduced a blanket ban on the production, supply, and importation of any substance intended for human consumption that is capable of producing a psychoactive effect. oup.comresearchgate.net

In a landmark move, China became the first country to regulate all synthetic cannabinoid substances as a single class, effective July 1, 2021. researchgate.netcapes.gov.brcaymanchem.comjst.go.jp This class-wide ban aims to proactively combat the issue of manufacturers creating new variants to circumvent existing laws. researchgate.netcapes.gov.br

Other nations have also taken action. Germany, Japan, and Sweden have controlled 5F-AMB, and Canada includes various synthetic cannabinoids in Schedule II of its Controlled Drugs and Substances Act. nih.govfrontiersin.org

Table 1: Examples of National Regulatory Controls for this compound (5F-AMB) and Analogues

| Country | Legislative Act(s) | Classification/Control Status |

| United States | Controlled Substances Act | Schedule I lgcstandards.comnih.govuniklinik-freiburg.de |

| United Kingdom | Misuse of Drugs Act 1971; Psychoactive Substances Act 2016 | Class B (specific compounds); General ban on psychoactive substances nih.govoup.com |

| China | National Narcotics Control Commission Regulation | Class-wide ban on all synthetic cannabinoids researchgate.netcapes.gov.brcaymanchem.com |

| Germany | Anlage II of the Narcotics Act | Controlled Substance nih.gov |

| Canada | Controlled Drugs and Substances Act | Schedule II (analogues) frontiersin.org |

| Japan | Pharmaceutical Affairs Law | Controlled Substance nih.gov |

The decision to schedule synthetic cannabinoids like this compound is rooted in scientific evidence of their pharmacological effects and potential for harm. uniklinik-freiburg.denih.gov A primary justification is their action as potent agonists for the cannabinoid receptors CB1 and CB2, mimicking the effects of THC, the primary psychoactive component of cannabis. researchgate.netnih.govcncb.ac.cnscitechnol.com However, many synthetic cannabinoids bind more strongly to these receptors, which can lead to more intense and unpredictable effects. researchgate.netcncb.ac.cn

Regulatory bodies like the U.S. Drug Enforcement Administration (DEA) and the UK's Advisory Council on the Misuse of Drugs (ACMD) conduct thorough reviews. uniklinik-freiburg.denih.gov These evaluations consider several factors:

Pharmacology: Data from in vitro receptor binding and functional assays demonstrate that these substances have pharmacological effects similar to other Schedule I substances. uniklinik-freiburg.de

Potential for Abuse: Evidence of abuse patterns and prevalence informs the assessment of a substance's liability for misuse. nih.gov

Risk to Public Health: The determination that a substance poses an "imminent hazard to the public safety" is a key trigger for emergency scheduling in the U.S. lgcstandards.comprobiologists.com

Lack of Medical Use: A critical factor for placement into the highly restrictive Schedule I category is the absence of any accepted medical application. uniklinik-freiburg.denih.gov

The rise of new psychoactive substances (NPS), particularly synthetic cannabinoids, presents formidable policy challenges. The foremost issue is the sheer speed and volume at which new chemical variants emerge. oup.comnih.gov Manufacturers continually modify molecular structures to create compounds that are not explicitly listed in control legislation, thereby circumventing the law. cncb.ac.cnecddrepository.orgdiva-portal.org

This dynamic has led to several policy and legislative research areas:

Generic or "Catch-All" Legislation: Research into the effectiveness of broad legislative controls, such as the UK's Psychoactive Substances Act and China's class-wide ban, is ongoing. oup.comresearchgate.net These laws attempt to regulate substances based on their psychoactive effect rather than their specific chemical structure.

Analogue Legislation: The U.S. Controlled Substance Analogue Enforcement Act allows for the prosecution of substances that are chemically or pharmacologically similar to scheduled drugs. nih.gov However, applying this law can be complex and resource-intensive.

International Cooperation: Disparities in national laws create significant hurdles for international control and judicial cooperation, as a substance may be illegal in one country but not another. researchgate.net

Evidence Gaps: When a new substance first appears, there is often limited scientific data on its specific health risks, which can delay the implementation of evidence-based control measures. nih.govresearchgate.net

Forensic Chemical Analysis and Interpretation Research

Forensic laboratories are on the front line of the NPS challenge, requiring the constant development and validation of new analytical methods to identify these evolving compounds in various samples.

The definitive identification and quantification of this compound and its analogues in seized materials rely on advanced analytical techniques. The most frequently employed methods are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). researchgate.netljmu.ac.uk

LC-MS/MS is often preferred for the analysis of thermally unstable synthetic cannabinoids. researchgate.net Validated methods have been established for the simultaneous detection and quantification of compounds like 5F-AMB in various matrices. researchgate.net For example, one validated UPLC-MS/MS method demonstrated limits of detection for 5F-AMB as low as 0.00125–0.002 ng/mL in urine. researchgate.net

Table 2: Analytical Methods for the Identification of this compound (5F-AMB) and Analogues

| Technique | Matrix | Sample Preparation | Key Findings/Parameters |

| GC-MS | Seized Powder | Dilution in Chloroform | Retention Time: 15.614 min; Mass scan range: 30-550 amu. |

| LC-MS/MS | Rat Plasma & Urine | Plasma: Protein precipitation; Urine: Solid-phase extraction (SPE) | LODs: 0.003–0.004 ng/mL (plasma), 0.00125–0.002 ng/mL (urine). researchgate.net |

| LC-MS/MS | Human Blood & Urine | Liquid-liquid extraction or solid-phase extraction | Parent compounds often found in blood; metabolites are primary targets in urine. researchgate.net |

| UHPLC | Plant Material | Extraction | Used for quantitative analysis against an internal standard. caymanchem.com |

To confirm human exposure to this compound, forensic toxicologists typically analyze biological samples like blood and urine for the parent compound and its metabolites. nih.govresearchgate.net Since synthetic cannabinoids are often extensively metabolized, the parent compound may be undetectable, especially in urine, making the identification of specific metabolic biomarkers crucial. nih.govresearchgate.net

Research using in vitro models such as human liver microsomes (HLM) and human hepatocytes has been instrumental in identifying the metabolic pathways of this compound (5F-AMB) and related compounds. oup.com

Key metabolic reactions for 5F-AMB include:

Ester Hydrolysis: The hydrolysis of the methyl ester group to form a carboxylic acid metabolite is a predominant pathway.

Oxidative Defluorination: The fluorine atom on the pentyl chain can be replaced by a hydroxyl group, which can then be further oxidized. oup.comcapes.gov.br

Hydroxylation: Hydroxyl groups can be added to various parts of the molecule. oup.com

Glucuronidation: Metabolites often undergo Phase II metabolism, where they are conjugated with glucuronic acid to facilitate excretion. nih.govresearchgate.net

A significant challenge in biomarker research is metabolic overlap. For instance, the primary ester hydrolysis metabolite of 5F-AMB (5F-AMB carboxylic acid) is also a metabolite of another synthetic cannabinoid, 5F-AB-PINACA, which complicates the interpretation of results. Therefore, research aims to identify metabolites that are unique to a specific parent compound to serve as definitive biomarkers of exposure. Studies have proposed that other metabolites, such as those resulting from hydroxylation while retaining the fluorine atom, could serve as more specific markers. nih.gov

A major analytical challenge for forensic chemists is the differentiation of this compound from its isomers. These can include positional isomers, where the fluorine atom is located at a different position on the benzyl (B1604629) or pentyl group, and structural isomers with variations in other parts of the molecule.

Standard mass spectrometry techniques may not be sufficient to distinguish between these isomers, as they can produce identical or very similar mass spectra. To achieve unambiguous identification, laboratories employ a combination of methods:

Chromatographic Separation: Techniques like GC and LC can separate isomers based on their different physical and chemical properties, resulting in distinct retention times. This, however, requires the availability of certified reference materials for each isomer to confirm the identity.

High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, which can sometimes help in distinguishing compounds, although it may not resolve all isomeric forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is considered a definitive technique for structural elucidation. It can provide detailed information about the specific arrangement of atoms in a molecule, allowing for the clear differentiation of isomers. However, its application in routine forensic casework is often limited by the high cost of the instrument, the need for relatively pure and concentrated samples, and the high level of expertise required for operation and data interpretation.

Future Research Directions and Unexplored Avenues

Development of Advanced Computational and Predictive Models

The rapid proliferation of SCRAs like 2-Fluoro AMB and its isomers (e.g., 5-fluoro AMB) outpaces traditional toxicological screening. rsc.orgscitechnol.com Advanced computational and predictive modeling offers a crucial, proactive approach to this challenge. Future research should prioritize the development of Quantitative Structure-Activity Relationship (QSAR) models and other in silico tools specifically tailored to this compound and its potential analogues. limav.org

Currently, predictive models for synthetic cannabinoids exist, but their applicability to this compound is not established. limav.org These models can help estimate the affinity of new compounds for cannabinoid receptors (CB1 and CB2), predict their psychoactive potential, and hypothesize their toxicological profiles. nih.govresearchgate.net By applying techniques like deep convolutional neural networks (DCNN) and molecular dynamics simulations to the known structure of this compound, researchers could predict its binding behavior and potential for adverse effects. caymanchem.com Such in silico screening acts as an early warning system, flagging potentially harmful derivatives for targeted laboratory analysis. nih.gov A significant future goal is to build a comprehensive computational framework that integrates structural information with in vitro assay data to improve the accuracy of these predictions for fluorinated indazole-3-carboxamide compounds like this compound.

Elucidation of Long-Term In Vitro and In Vivo Receptor Desensitization and Tolerance Mechanisms

A hallmark of potent SCRAs is the rapid development of tolerance, often linked to severe withdrawal symptoms. nih.gov The mechanisms underlying these effects involve complex interactions with cannabinoid receptors. Prolonged or high-efficacy agonism, a characteristic of many SCRAs, can lead to receptor desensitization and internalization. nih.govresearchgate.net This process is often mediated by G protein-coupled receptor kinases (GRKs) and the subsequent recruitment of β-arrestins, which uncouple the receptor from its signaling pathway. researchgate.netmdpi.com

For compounds like AMB-FUBINACA, which is structurally related to this compound, studies have shown that they are highly efficacious in promoting CB1 receptor internalization. researchgate.net This robust internalization may contribute significantly to cellular desensitization and the development of tolerance. researchgate.net However, no such studies have been conducted specifically for this compound. Future in vitro research must investigate how chronic exposure to this compound affects CB1 and CB2 receptor density and signaling in cell cultures. Long-term in vivo studies in animal models are also essential to understand the behavioral consequences of receptor desensitization and to characterize the potential for dependence and withdrawal associated with this compound. These studies are critical for understanding the long-term neurological and physiological consequences of its use. nih.gov

Investigation of Enzyme Polymorphisms Affecting this compound Biotransformation

The way an individual metabolizes a substance can significantly influence its effects and toxicity. For many drugs, including synthetic cannabinoids, biotransformation is carried out by enzymes in the liver, primarily the cytochrome P450 (CYP) and carboxylesterase (CES) superfamilies. researchgate.netfrontiersin.org Genetic variations, or polymorphisms, in the genes coding for these enzymes can lead to differences in enzyme activity, resulting in inter-individual variability in drug response. nih.govmedrxiv.org

Studies on related SCRAs like AMB-FUBINACA have identified that ester hydrolysis by carboxylesterases (specifically CES1 and CES2) is a primary metabolic pathway. researchgate.netfrontiersin.org Additionally, CYP enzymes, such as CYP3A4, are known to be involved in the oxidative metabolism of some SCRAs. researchgate.net For fluorinated compounds, oxidative defluorination is also a possible metabolic route. frontiersin.org However, the specific enzymes responsible for the metabolism of this compound have not been identified.

Future research must focus on:

Understanding these interactions is crucial for explaining potential differences in toxicity and for identifying individuals who may be at higher risk for adverse effects.

Proactive Research on Emerging Analogues and Novel Structural Classes

The chemical landscape of SCRAs is in constant flux, with clandestine labs continuously creating new derivatives to circumvent legal controls. rsc.org A reactive approach, where scientific investigation only begins after a new compound is identified in the population, is insufficient. A proactive research strategy is essential for staying ahead of this trend.

This involves the anticipatory synthesis and pharmacological characterization of potential analogues of known compounds like this compound. nih.govfrontiersin.org By systematically modifying the structure of this compound—for instance, by altering the length or position of the fluoroalkyl chain or substituting the valinate ester—researchers can create a library of related compounds. diva-portal.org These novel analogues can then be evaluated in vitro for their binding affinity and efficacy at cannabinoid receptors. This proactive approach, as demonstrated in studies on other SCRA classes, allows for the early identification of structural features that may lead to high potency or toxicity. nih.govfrontiersin.org The data generated can be used to inform computational models and to provide law enforcement and public health officials with reference standards and analytical data before these new analogues appear on the illicit market.

Standardization and Harmonization of Research Methodologies

The ability to compare and combine data from different laboratories is fundamental to building a robust scientific understanding of any NPS. Currently, the analytical methods for identifying and quantifying SCRAs can vary significantly between labs, making direct comparisons of results difficult. researchgate.netcost.eu To address this, there is a pressing need for the standardization and harmonization of research methodologies for this compound.

This effort should encompass several key areas:

International collaborative efforts and proficiency testing schemes are vital for achieving these goals, ensuring that research on this compound is both rigorous and reproducible. nih.govcaymanchem.com

Q & A

Q. What statistical approaches are appropriate for dose-response studies of this compound?

- Fit data to nonlinear regression models (e.g., sigmoidal curves) using software like GraphPad Prism. Report goodness-of-fit metrics (R²) and EC₅₀ values with 95% confidence intervals. Correct for multiple comparisons using methods like Bonferroni or Benjamini-Hochberg .

Data Reporting Standards

- Tables : Include raw data in appendices and processed data in the main text. For spectral data, report chemical shifts (δ) in ppm and coupling constants (J) in Hz .

- Figures : Use color-coded graphs for clarity (e.g., blue for control groups, red for treatment). Avoid excessive chemical structures in visuals; prioritize key functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.